acetic acid;5-acetyl-4-(2-chloro-4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Overview
Description
“acetic acid;5-acetyl-4-(2-chloro-4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one” is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenols, acetylating agents, and pyrimidinone precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Halogen substitution reactions might occur at the chloro and iodo positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
This compound may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
- 5-acetyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Uniqueness
The unique combination of functional groups in “acetic acid;5-acetyl-4-(2-chloro-4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one” may confer distinct biological activities and chemical reactivity compared to its analogs.
For precise and detailed information, consulting specialized scientific literature and databases is recommended
Properties
IUPAC Name |
acetic acid;5-acetyl-4-(2-chloro-4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClIN2O4.C2H4O2/c1-9(24)13-16(10-6-4-3-5-7-10)22-19(26)23-17(13)11-8-12(27-2)18(25)15(21)14(11)20;1-2(3)4/h3-8,17,25H,1-2H3,(H2,22,23,26);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDCKJYHDNIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2Cl)I)O)OC)C3=CC=CC=C3.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClIN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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